

# furfuryl hexanoate molecular structure and weight

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An In-depth Technical Guide to Furfuryl Hexanoate

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and common analytical methodologies for **furfuryl hexanoate**. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis.

#### **Molecular Structure and Identification**

**Furfuryl hexanoate**, also known as furan-2-ylmethyl hexanoate, is an ester characterized by a furan ring attached to a hexanoate group via a methylene bridge.[1][2][3] The structure consists of a five-membered aromatic heterocycle containing one oxygen atom (the furan ring) and a six-carbon straight-chain carboxylic acid derivative (hexanoate). Its chemical formula is C11H16O3.[1][2][4][5][6]

- IUPAC Name: furan-2-ylmethyl hexanoate[1][2][3]
- SMILES: CCCCCC(=0)OCC1=CC=C01[2][7]
- InChi Key: IBIDUABZZSJJNF-UHFFFAOYSA-N[1][2][4][5]
- CAS Registry Number: 39252-02-3[1][3][4][5]

# **Physicochemical Data**



The quantitative properties of **furfuryl hexanoate** are summarized in the table below. This data is critical for its application in research and analytical settings.

Property	Value	Source
Molecular Formula	C11H16O3	[1][2][4][5][6]
Molecular Weight	196.24 g/mol	[1][2][6]
Monoisotopic Mass	196.10994 Da	[1][7]
Density	1.014 g/cm³ (approx.)	[2]
Specific Gravity	1.003 - 1.013 @ 25°C	[8]
Refractive Index	1.452 - 1.458 @ 20°C	[8]
Flash Point	107.22 °C (225.00 °F)	[8]
XLogP3-AA	2.6	[1]

# **Experimental Protocols**

The synthesis and characterization of **furfuryl hexanoate** typically involve standard organic chemistry techniques. The following protocols are generalized methodologies based on common laboratory practices for ester synthesis and analysis.

### **Synthesis: Fischer Esterification**

**Furfuryl hexanoate** can be synthesized via the Fischer esterification of furfuryl alcohol with hexanoic acid using an acid catalyst.

- Reactant Preparation: In a round-bottom flask, combine equimolar amounts of furfuryl alcohol and hexanoic acid. A solvent such as toluene can be used to facilitate the reaction and azeotropically remove water.
- Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid) to the mixture.
- Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser to collect the water byproduct and drive the equilibrium towards the product.



- Heating: Heat the mixture to reflux. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and filter.
- Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure furfuryl hexanoate.

## **Characterization: Spectroscopic Analysis**

The identity and purity of the synthesized **furfuryl hexanoate** are confirmed using various analytical techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing purity and confirming the molecular weight.
  - Sample Preparation: Dilute a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane or hexane).
  - Injection: Inject the sample into the GC-MS instrument.
  - GC Separation: The sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The retention time is a characteristic property.
  - MS Analysis: As components elute from the column, they are ionized (commonly via electron ionization) and fragmented.[5] The resulting mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound and a fragmentation pattern that helps confirm its structure. For **furfuryl hexanoate**, key fragments often include m/z = 81 (from the furfuryl moiety).[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are used to elucidate the detailed molecular structure.



- Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
- Data Acquisition: Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra.
- Spectral Analysis: Analyze the chemical shifts, integration values, and splitting patterns to confirm the presence of the furan ring protons, the methylene bridge protons, and the alkyl chain protons of the hexanoate group, ensuring they correspond to the expected structure of furfuryl hexanoate.

### **Visualization**

The following diagram illustrates the general workflow for the synthesis and characterization of **furfuryl hexanoate**.

Caption: Workflow for Furfuryl Hexanoate Synthesis and Characterization.

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